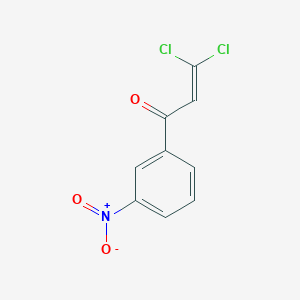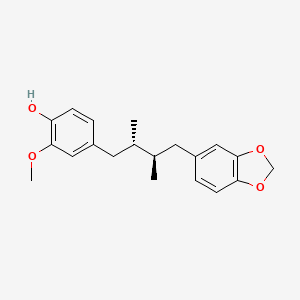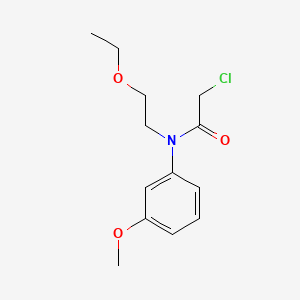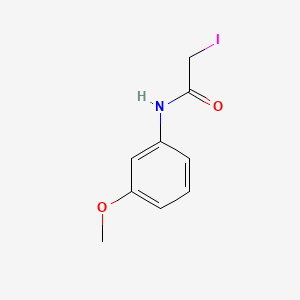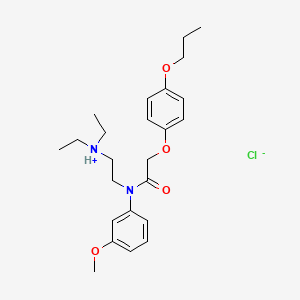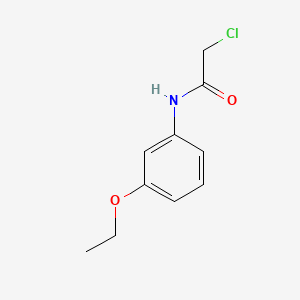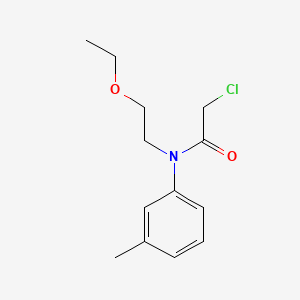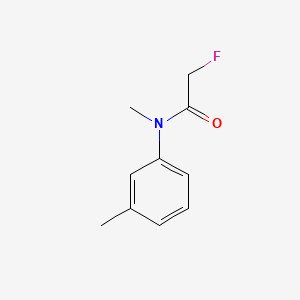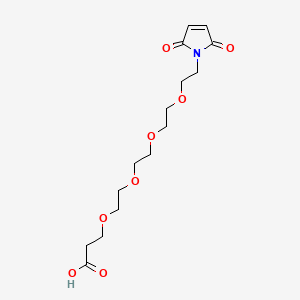
Mal-PEG4-Acid
Descripción general
Descripción
Mal-PEG4-Acid, also known as Maleimide-PEG4-Propionic Acid, is a heterobifunctional monodisperse poly(ethylene glycol) crosslinking agent or spacer. This compound consists of a maleimide functional group, a tetraethylene glycol chain, and a carboxylic acid group. The maleimide group reacts with sulfhydryl groups via Michael addition reaction, while the carboxylic acid group can form amide bonds with free amines .
Mecanismo De Acción
Target of Action
Mal-PEG4-Acid is a PEG-based PROTAC linker . PROTACs (Proteolysis-Targeting Chimeras) are bifunctional molecules that bind to the target protein and an E3 ubiquitin ligase, thereby leading to the degradation of the target protein . The primary targets of this compound are therefore the proteins that it is designed to degrade, and the E3 ubiquitin ligase that it recruits for this purpose .
Mode of Action
The mode of action of this compound involves the formation of a ternary complex with the target protein and an E3 ubiquitin ligase . The maleimide group in this compound reacts with sulfhydryl groups via Michael addition reaction . The propionic acid functional group reacts with free amines to form amide bonds . This leads to the ubiquitination and subsequent degradation of the target protein .
Biochemical Pathways
The key biochemical pathway involved in the action of this compound is the ubiquitin-proteasome system . This system is responsible for the degradation of proteins within the cell. By recruiting an E3 ubiquitin ligase, this compound facilitates the ubiquitination of the target protein. The ubiquitinated protein is then recognized by the proteasome, a large protein complex that degrades the protein into small peptides .
Pharmacokinetics
The hydrophilic peg spacer in this compound is known to increase solubility in aqueous media , which could potentially enhance its bioavailability
Result of Action
The result of the action of this compound is the selective degradation of the target protein . This can lead to the modulation of cellular processes in which the target protein is involved. The specific molecular and cellular effects would depend on the identity of the target protein.
Action Environment
The action of this compound, like all PROTACs, takes place intracellularly . Environmental factors such as pH and the presence of other proteins could potentially influence its action, efficacy, and stability. For instance, the reactivity of the maleimide group with sulfhydryl groups could be influenced by the pH of the environment . Additionally, the presence of other proteins could affect the selectivity and efficacy of target protein degradation .
Análisis Bioquímico
Biochemical Properties
Mal-PEG4-Acid plays a crucial role in biochemical reactions, particularly in the formation of PROTACs . The Maleimides group in this compound reacts with sulfhydryl groups via Michael addition reaction . The COOH/Carboxylic Acid group reacts with free amines to form amide bonds .
Cellular Effects
The effects of this compound on cells are primarily through its role in the formation of PROTACs . PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins . Therefore, this compound indirectly influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of action of this compound is through its role as a linker in PROTACs . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . This compound, as the linker, enables the formation of these PROTACs.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Mal-PEG4-Acid typically involves the reaction of maleimide with tetraethylene glycol under controlled temperature and reaction conditions to form a maleimide-tetraethylene glycol coupling compound. This intermediate is then reacted with a compound containing a carboxylic acid group to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions, such as temperature, pH, and reaction time, to ensure high yield and purity. The product is then purified using techniques like chromatography and crystallization .
Análisis De Reacciones Químicas
Types of Reactions
Mal-PEG4-Acid undergoes several types of chemical reactions, including:
Michael Addition Reaction: The maleimide group reacts with sulfhydryl groups to form stable thioether linkages.
Amide Bond Formation: The carboxylic acid group reacts with free amines in the presence of carbodiimides like EDC to form amide bonds.
Common Reagents and Conditions
Sulfhydryl Groups: React with the maleimide group under mild conditions (pH 6.5-7.5).
Carbodiimides (e.g., EDC): Facilitate the reaction between the carboxylic acid group and free amines to form amide bonds.
Major Products
Thioether Linkages: Formed from the reaction of the maleimide group with sulfhydryl groups.
Amide Bonds: Formed from the reaction of the carboxylic acid group with free amines.
Aplicaciones Científicas De Investigación
Mal-PEG4-Acid has a wide range of applications in scientific research, including:
Chemistry: Used as a crosslinking agent to join molecules with sulfhydryl and amine groups.
Medicine: Utilized in drug delivery systems to reduce immunogenicity and toxicity of therapeutic agents.
Industry: Applied in the modification of nanoparticles and microparticles for various industrial applications.
Comparación Con Compuestos Similares
Similar Compounds
- Mal-PEG2-Acid
- Mal-PEG3-Acid
- Mal-PEG5-Acid
- Mal-PEG6-Acid
- Mal-PEG8-Acid
Uniqueness
Mal-PEG4-Acid is unique due to its specific molecular weight and the number of repeat units in the polyethylene glycol chain. This monodisperse nature ensures consistent performance in applications, unlike traditional polyethylene glycol polymers that exhibit polydispersity .
Propiedades
IUPAC Name |
3-[2-[2-[2-[2-(2,5-dioxopyrrol-1-yl)ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO8/c17-13-1-2-14(18)16(13)4-6-22-8-10-24-12-11-23-9-7-21-5-3-15(19)20/h1-2H,3-12H2,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTFZSOVKVDCKQD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(C1=O)CCOCCOCCOCCOCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[2-chloro-4-({[2-(1H-indol-3-yl)ethyl]amino}methyl)-6-methoxyphenoxy]acetamide](/img/structure/B1675858.png)
![6-Chloro-2-cyclohexyl-3'-[3-(dimethylamino)propyl]spiro[2,3-dihydrochromene-4,5'-imidazolidine]-2',4'-dione](/img/structure/B1675861.png)
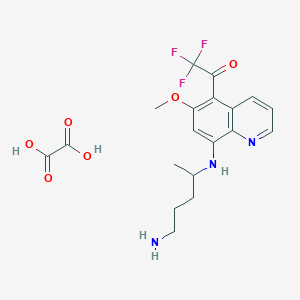

![7-(Azepan-1-yl)-3-(4-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B1675865.png)
